(2-(6-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone
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Overview
Description
(2-(6-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone: is a chemical compound that features a chloropyridine moiety linked to a piperidine ring, which is further connected to a phenyl group via a methanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(6-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chloropyridine Intermediate: The starting material, 6-chloropyridine, is prepared through chlorination of pyridine using reagents like thionyl chloride or phosphorus pentachloride.
Piperidine Ring Formation: The chloropyridine intermediate is then reacted with piperidine under basic conditions to form the 6-chloropyridin-3-ylpiperidine intermediate.
Methanone Bridge Formation: The final step involves the reaction of the 6-chloropyridin-3-ylpiperidine intermediate with benzoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-(6-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(2-(6-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of (2-(6-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloropyridine hydrochloride
- 6-Chloropyridin-3-ylmethanol
- 6-Chloropyridin-3-ylamine
Uniqueness
(2-(6-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the piperidine ring and the phenyl group linked via a methanone bridge differentiates it from other chloropyridine derivatives, potentially leading to unique reactivity and applications.
Properties
Molecular Formula |
C17H17ClN2O |
---|---|
Molecular Weight |
300.8 g/mol |
IUPAC Name |
[2-(6-chloropyridin-3-yl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C17H17ClN2O/c18-16-10-9-14(12-19-16)15-8-4-5-11-20(15)17(21)13-6-2-1-3-7-13/h1-3,6-7,9-10,12,15H,4-5,8,11H2 |
InChI Key |
GUABYOQMVXCKPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=CN=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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